molecular formula C20H24N6OS B12146463 Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]- CAS No. 840517-52-4

Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]-

Cat. No.: B12146463
CAS No.: 840517-52-4
M. Wt: 396.5 g/mol
InChI Key: SCOLQUBXLSZOLT-UHFFFAOYSA-N
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Description

Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]- is a complex organic compound that features a triazole ring, a phenyl group, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]- typically involves multiple steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with N-(4-diethylaminophenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]- involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The phenyl and diethylamino groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the diethylamino group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

CAS No.

840517-52-4

Molecular Formula

C20H24N6OS

Molecular Weight

396.5 g/mol

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(diethylamino)phenyl]acetamide

InChI

InChI=1S/C20H24N6OS/c1-3-25(4-2)17-12-10-16(11-13-17)22-18(27)14-28-20-24-23-19(26(20)21)15-8-6-5-7-9-15/h5-13H,3-4,14,21H2,1-2H3,(H,22,27)

InChI Key

SCOLQUBXLSZOLT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3

Origin of Product

United States

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